molecular formula C17H15N3OS B4418770 [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 728886-04-2

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B4418770
CAS No.: 728886-04-2
M. Wt: 309.4 g/mol
InChI Key: ZXSFDMCCPHLEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions.

    Benzylation: The benzylamino group is introduced by reacting the thiazole intermediate with benzylamine under appropriate conditions.

    Acylation: The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

Medicine:

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins involved in cell proliferation and survival. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells . The molecular targets include tubulin and cyclin-dependent kinases, which are essential for cell cycle regulation.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both benzylamino and phenylmethanone groups in 4-amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone) provides unique steric and electronic properties that can enhance its biological activity.

    Biological Activity: Its ability to inhibit multiple targets involved in cancer cell proliferation makes it a versatile compound in anticancer research.

Properties

IUPAC Name

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-16-15(14(21)13-9-5-2-6-10-13)22-17(20-16)19-11-12-7-3-1-4-8-12/h1-10H,11,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSFDMCCPHLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415415
Record name ST4121395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728886-04-2
Record name ST4121395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
Reactant of Route 4
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
Reactant of Route 5
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
Reactant of Route 6
[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.